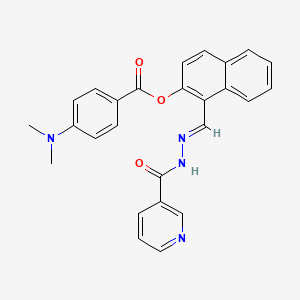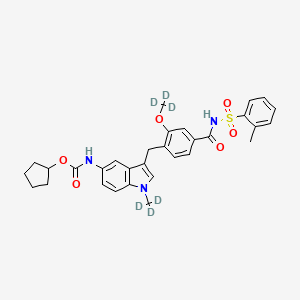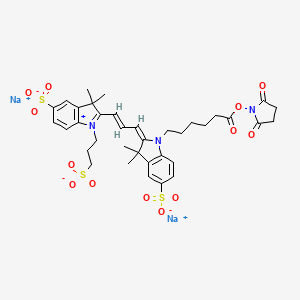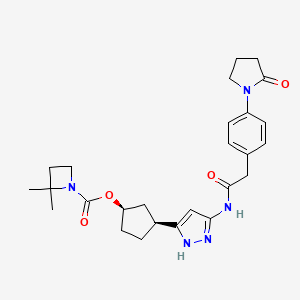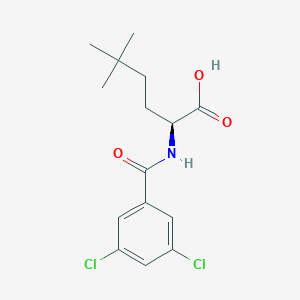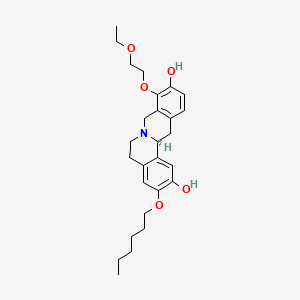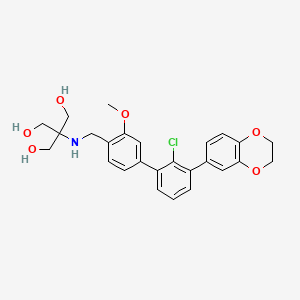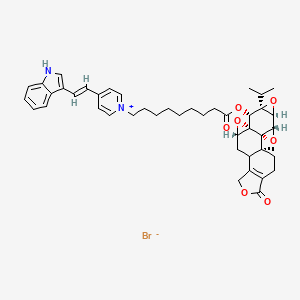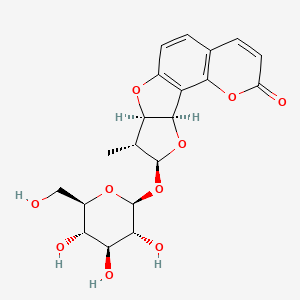
Peucedanoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peucedanoside A is a glycoside compound that can be isolated from the roots of Peucedanum praeruptorum Dunn . It belongs to the class of phenylpropanoids and coumarins, which are known for their diverse biological activities . This compound has garnered interest due to its potential pharmaceutical applications and its presence in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peucedanoside A is typically isolated from natural sources rather than synthesized chemically. The roots of Peucedanum praeruptorum Dunn are the primary source of this compound . The extraction process involves drying and grinding the roots, followed by solvent extraction and purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Peucedanum praeruptorum Dunn. The roots are harvested, dried, and processed to extract the glycoside. Advanced extraction techniques, such as supercritical fluid extraction, may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Peucedanoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the coumarin structure, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified glycoside or coumarin structures. These derivatives may exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Peucedanoside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of glycosides and coumarins.
Biology: Research has shown its potential in modulating biological pathways and cellular functions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Peucedanoside A exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The exact mechanism of action may vary depending on the biological context and the specific target cells or tissues .
Comparison with Similar Compounds
Peucedanoside A is unique among glycosides and coumarins due to its specific structure and biological activities. Similar compounds include:
Properties
Molecular Formula |
C20H22O10 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(12R,13R,14S,16R)-13-methyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,11,15-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C20H22O10/c1-7-16-18(12-9(26-16)4-2-8-3-5-11(22)28-17(8)12)29-19(7)30-20-15(25)14(24)13(23)10(6-21)27-20/h2-5,7,10,13-16,18-21,23-25H,6H2,1H3/t7-,10-,13-,14+,15-,16-,18-,19+,20+/m1/s1 |
InChI Key |
SHTWASFOJJUXIC-KTKFYOGDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C3=C(O2)C=CC4=C3OC(=O)C=C4)O[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1C2C(C3=C(O2)C=CC4=C3OC(=O)C=C4)OC1OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


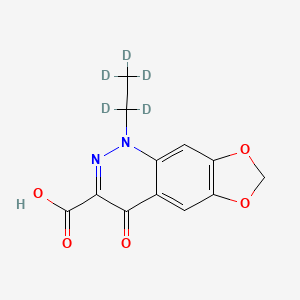
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)

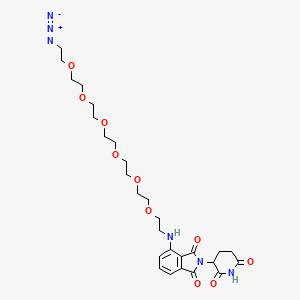
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
